7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the hydroxy group at position 7 and the piperidinylmethyl group at position 8 contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves the condensation of 7-hydroxy-8-formyl coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction is carried out in ethanol under reflux conditions. The reaction mass is heated to reflux, and the product is isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form alcohols.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Inducing Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by modulating signaling pathways and gene expression.
Antimicrobial Activity: It may disrupt the cell membrane integrity of microorganisms, leading to their death.
Comparison with Similar Compounds
7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can be compared with other chromen-4-one derivatives such as:
7-hydroxycoumarin: Known for its natural fragrance and biological activities.
8-formyl-7-hydroxycoumarin: Used as an intermediate in the synthesis of various biologically active compounds.
2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-(2-methoxy-phenoxy)-ethyl-acrylamide: Exhibits enhanced antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-[(3-methylpiperidin-1-ium-1-yl)methyl]-4-oxo-3-phenylchromen-7-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-6-5-11-23(12-15)13-18-20(24)10-9-17-21(25)19(14-26-22(17)18)16-7-3-2-4-8-16/h2-4,7-10,14-15,24H,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMWZYFFSQPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC[NH+](C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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